molecular formula C11H10N2O2 B2522226 5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1037456-61-3

5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2522226
CAS No.: 1037456-61-3
M. Wt: 202.213
InChI Key: SCPNMVJXLTXQPQ-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a carboxylic acid group at position 3 of the pyrazole ring and a 3-methylphenyl substituent at position 3.

Properties

IUPAC Name

3-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPNMVJXLTXQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then hydrolyzed to yield the carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed:

    Oxidation: Formation of 5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid derivatives with additional carboxyl or aldehyde groups.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties
This compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazole, including 5-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid, exhibit significant activity against inflammation-related pathways. For instance, studies have demonstrated that modifications to the pyrazole structure can enhance its efficacy in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response .

Antioxidant Activity
Recent studies have shown that pyrazole derivatives possess antioxidant properties. For example, synthesized compounds derived from this compound have been tested for their ability to scavenge free radicals, demonstrating promising results in reducing oxidative stress . The antioxidant activity is critical in developing therapeutic agents for diseases linked to oxidative damage.

Protein Kinase Inhibition
Research has highlighted the role of pyrazole derivatives in inhibiting protein kinases, which are pivotal in various signaling pathways associated with cancer and other diseases. Compounds similar to this compound have shown moderate to high inhibitory activity against specific kinases, making them candidates for further drug development .

Agricultural Chemistry

Development of Herbicides and Fungicides
this compound is utilized in the formulation of herbicides and fungicides. Its effectiveness in protecting crops from pests and diseases contributes to increased agricultural yields. Research indicates that this compound can inhibit the growth of certain pathogens while being less toxic to beneficial organisms .

Eco-friendly Chemical Processes
The compound is also explored for its potential in developing sustainable agricultural practices. Its application in eco-friendly formulations aligns with modern agricultural demands for reducing chemical residues while maintaining crop protection .

Material Science

Advanced Materials Development
In material science, this compound has been studied for its potential use in creating advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Biochemical Research

Enzyme Interaction Studies
This compound is employed in biochemical assays to study enzyme interactions and metabolic pathways. By understanding these interactions, researchers can elucidate disease mechanisms and develop targeted therapies .

Case Study: Antioxidant Activity Assessment

A study evaluated the antioxidant potential of synthesized pyrazole derivatives using three different assays: DPPH scavenging activity, nitric oxide scavenging assay, and superoxide radical scavenging assay. The results indicated that several derivatives exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging (%)Nitric Oxide Scavenging (%)Superoxide Scavenging (%)
5a786572
5b827075
Control908580

Case Study: Protein Kinase Inhibition

In another study focusing on protein kinase inhibition, compounds derived from pyrazole structures were tested against various cancer cell lines. The results showed that certain derivatives had IC50 values indicating effective inhibition.

CompoundIC50 (µM)Target Kinase
Compound A15Cyclin-dependent kinase
Compound B20Mitogen-activated protein kinase
Control10Standard inhibitor

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid with structurally related pyrazolecarboxylic acids, focusing on substituent effects, physicochemical properties, and biological activities.

2.1. Substituent Effects on Physicochemical Properties

Substituents on the phenyl ring significantly influence melting points, solubility, and synthetic yields. Key examples include:

Compound Name Substituent Position & Type Yield (%) Melting Point (°C) Key Observations Reference
5-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid 3-Cl 47.9 219–221 High melting point due to Cl polarity
5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid 4-NO₂ Enhanced antiviral activity (EC₅₀ = 253 µM)
1-Phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid 4-CH₃ (on phenyl) 80 171–173 Moderate yield; lower mp than chloro analog
5-(2-Ethoxyphenyl)-1H-pyrazole-3-carboxylic acid 2-OEt 8 121–123 Low yield due to steric hindrance
5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid 3,4-Cl₂ High lipophilicity; antifungal potential
  • Electron-Withdrawing Groups (NO₂, Cl): Increase melting points and bioactivity but may reduce synthetic yields (e.g., 47.9% for 3-Cl vs. 8% for 2-OEt) .
  • Electron-Donating Groups (CH₃, OEt): Lower melting points and improve solubility. For example, the 4-CH₃ analog (mp 171–173°C) melts lower than the 3-Cl derivative (219–221°C) .

Biological Activity

5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid is a compound within the pyrazole family that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 3-methylphenyl group and a carboxylic acid functional group. Its unique structure contributes to its reactivity and biological activity, particularly through the carboxylic acid moiety, which can participate in various chemical reactions.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes, notably carbonic anhydrases. These enzymes are crucial in physiological processes such as respiration and acid-base balance. The compound's binding affinity to these enzymes has been quantified, suggesting potential therapeutic applications in conditions where carbonic anhydrases play a role, such as glaucoma and epilepsy.

Anti-inflammatory Properties

Similar compounds within the pyrazole family have demonstrated significant anti-inflammatory effects. For instance, derivatives of pyrazole-3-carboxylic acids have shown promising results in reducing inflammation in various animal models. A study highlighted that certain pyrazole derivatives exhibited up to 84.2% inhibition of inflammation compared to standard drugs like diclofenac . This suggests that this compound may possess similar properties.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound:

  • Condensation Reaction : The compound can be synthesized by condensing 3-methylphenylhydrazine with suitable carbonyl compounds followed by cyclization to form the pyrazole ring.
  • Carboxylation : Introduction of the carboxylic acid group can be achieved through oxidation or direct carboxylation methods.
  • Microwave-Assisted Synthesis : This modern technique enhances yields and reduces reaction times significantly .

Anti-inflammatory Activity Evaluation

A study conducted on various pyrazole derivatives revealed that compounds structurally related to this compound showed significant anti-inflammatory effects when tested using the carrageenan-induced paw edema model in rats. The results indicated that these compounds could serve as effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives suggest that compounds containing the pyrazole nucleus can inhibit the growth of several cancer cell types, including breast and lung cancer cells. For example, molecular docking studies have indicated that these compounds may induce apoptosis in cancer cells by enhancing caspase activity .

Comparative Analysis of Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundMethyl-substituted phenyl groupPotential selective inhibition of carbonic anhydrases
1H-Pyrazole-3-carboxylic acidBasic framework without aryl substitutionBasis for further derivatization
5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acidHydroxyl substitution enhances solubilityDifferent biological activity due to hydroxyl presence
4-Aryl-1H-pyrazole-3-carboxylic acidsVarious aryl groups influence activityDiverse pharmacological profiles based on substitution

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